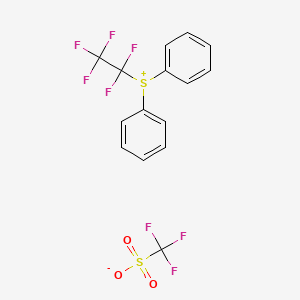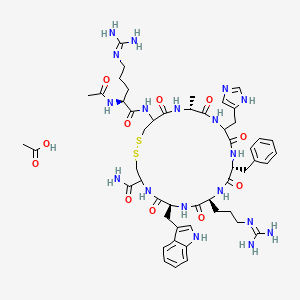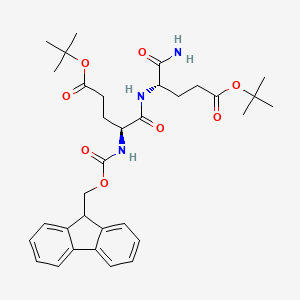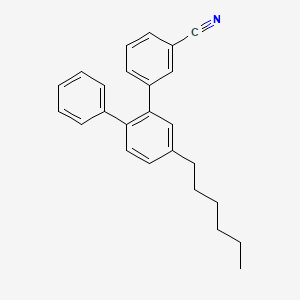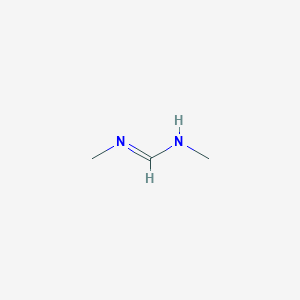![molecular formula C27H41NOSi B14752906 [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane](/img/structure/B14752906.png)
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with dimethylphenyl groups and a tert-butyl-dimethylsilane moiety. The presence of these functional groups imparts specific chemical reactivity and stability to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Dimethylphenyl Groups: The dimethylphenyl groups can be introduced via Friedel-Crafts alkylation reactions, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tert-Butyl-Dimethylsilane Moiety:
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired outcome.
化学反応の分析
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the pyrrolidine nitrogen, depending on the reagents and conditions used. Common reagents include halides, sulfonates, and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane has a wide range of applications in scientific research, including:
Biology: Its unique structural properties make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
作用機序
The mechanism of action of [Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring and dimethylphenyl groups allow it to bind to active sites of enzymes or receptors, modulating their activity. The tert-butyl-dimethylsilane moiety provides steric hindrance and stability, enhancing the compound’s overall efficacy. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mechanism of action.
類似化合物との比較
[Bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane can be compared with other similar compounds, such as:
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: This compound shares a similar pyrrolidine ring structure but lacks the tert-butyl-dimethylsilane moiety, resulting in different chemical reactivity and applications.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: The presence of trifluoromethyl groups in this compound imparts different electronic properties and reactivity compared to the dimethylphenyl groups.
(S)-α,α-Diphenyl-2-pyrrolidinemethanol: This compound has phenyl groups instead of dimethylphenyl groups, leading to variations in steric and electronic effects.
特性
分子式 |
C27H41NOSi |
|---|---|
分子量 |
423.7 g/mol |
IUPAC名 |
[bis(3,5-dimethylphenyl)-pyrrolidin-2-ylmethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C27H41NOSi/c1-19-13-20(2)16-23(15-19)27(25-11-10-12-28-25,29-30(8,9)26(5,6)7)24-17-21(3)14-22(4)18-24/h13-18,25,28H,10-12H2,1-9H3 |
InChIキー |
SYXXFZLFPWTHCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


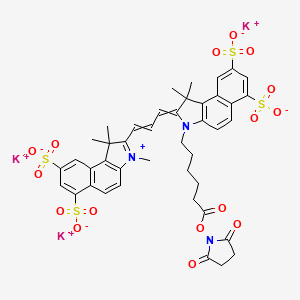
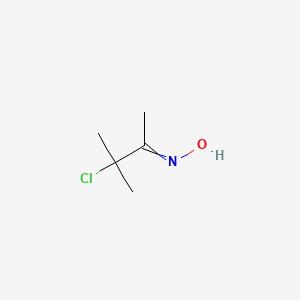
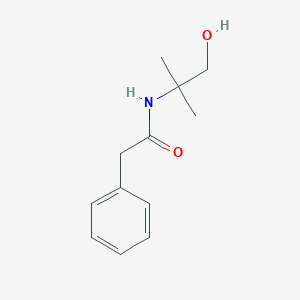
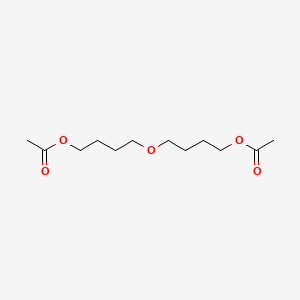
![N-{1-[2-(4-Aminophenyl)ethyl]piperidin-4-yl}-N-phenylpropanamide](/img/structure/B14752857.png)
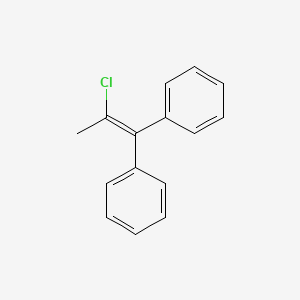
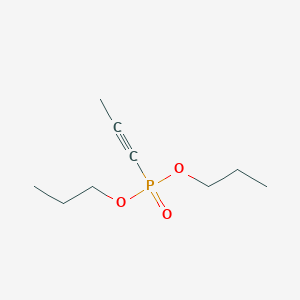
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
